molecular formula C13H19N3O4 B15056606 1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid

1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid

Cat. No.: B15056606
M. Wt: 281.31 g/mol
InChI Key: LGPLWQHSWORPGV-UHFFFAOYSA-N
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Description

1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring fused with a pyrimidine ring

Preparation Methods

The synthesis of 1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. The preparation starts with the formation of the piperidine ring, followed by the introduction of the pyrimidine moiety. Common synthetic routes include:

    Cyclization reactions: These are used to form the piperidine ring.

    Substitution reactions: These introduce the methoxymethyl and methyl groups.

    Oxidation and reduction reactions: These are used to achieve the desired oxidation state of the compound.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction can be used to reduce ketone groups to alcohols, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid include:

    Pyrrolidine derivatives: These compounds also feature a nitrogen-containing ring and are used in drug design.

    Piperidine derivatives: These compounds are widely used in pharmaceuticals and have similar structural features.

    Pyrimidine derivatives: These compounds are important in medicinal chemistry for their biological activity.

The uniqueness of this compound lies in its combined piperidine and pyrimidine structure, which offers a unique set of chemical and biological properties .

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

1-[4-(methoxymethyl)-1-methyl-6-oxopyrimidin-2-yl]piperidine-3-carboxylic acid

InChI

InChI=1S/C13H19N3O4/c1-15-11(17)6-10(8-20-2)14-13(15)16-5-3-4-9(7-16)12(18)19/h6,9H,3-5,7-8H2,1-2H3,(H,18,19)

InChI Key

LGPLWQHSWORPGV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N=C1N2CCCC(C2)C(=O)O)COC

Origin of Product

United States

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